molecular formula C11H15N B8780405 1-Isopropylindoline

1-Isopropylindoline

Cat. No. B8780405
M. Wt: 161.24 g/mol
InChI Key: KCNSXRWYZKXRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropylindoline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropylindoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-propan-2-yl-2,3-dihydroindole

InChI

InChI=1S/C11H15N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h3-6,9H,7-8H2,1-2H3

InChI Key

KCNSXRWYZKXRLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-hour addition of nBu3SnH (154 μL, 573 μmol) and AIBN (34 mg, 208 μmol) solution in benzene (1 mL) to a refluxing solution of the unpurified ketimine (125 mg, 521 μmol) in benzene (50 mL) delivered, after flash chromatography (30% CH2Cl2 Hexanes) 0.024 g (30%) of the desired indoline as a colorless oil. Rf=0.1 (30% CH2Cl2 Hexanes); IR (film) 3047, 1607 cm−1; 1H NMR (400 MHz, CDCl3) δ 7.04 (t, J=6.7 Hz, 2H), 6.59 (t, J=7.4 Hz, 1H), 6.42 (d, J=8.1 Hz, IH), 3.83 (sep, J=6.6 Hz, 1H), 3.33 (t, J=8.5 Hz, 2H), 2.93 (t, J=8.3 Hz, 2H), 1.15 (d, J=6.7 Hz, 6H); 13C NMR (100 MHz, CDCl3) ppm 151.5, 130.5, 127.5, 124.6, 117.1, 107.3, 46.0, 45.7, 28.4, 18.4; HRMS (EI) Exact mass calcd for C11H15N [M]+, 161.1204. Found 161.1201.
Quantity
154 μL
Type
reactant
Reaction Step One
Name
Quantity
34 mg
Type
reactant
Reaction Step One
[Compound]
Name
ketimine
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.024 g
Type
reactant
Reaction Step Two
[Compound]
Name
CH2Cl2 Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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